5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine
Description
Historical Development of Phenazine-Based Compounds
The study of phenazines dates to the early 20th century, with foundational work by Wrede and Strack in 1924 identifying pyocyanin—a blue pigment produced by Pseudomonas aeruginosa—as a phenazine derivative. Subsequent structural elucidation by Hillemann in 1938 revealed pyocyanin’s identity as 5-N-methyl-1-hydroxyphenazinium betaine, establishing phenazines as a distinct class of microbial secondary metabolites. Early research focused on natural phenazines due to their roles in microbial antagonism and ecological fitness, particularly in soil-dwelling Pseudomonas and Burkholderia species.
The mid-20th century witnessed a shift toward synthetic phenazine derivatives, driven by advances in organic chemistry and the discovery of their redox-active properties. Phenothiazine, a structurally related compound, emerged as a pharmaceutical lead in the 1940s, inspiring systematic exploration of substitution effects on bioactivity. However, synthetic dihydrophenazines gained prominence later, as their partially reduced cores offered tunable electronic configurations compared to fully aromatic phenazines. The development of 5,10-dihydrophenazine derivatives, including 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine, reflects modern efforts to harness these compounds in optoelectronics and catalysis.
Structural Classification of Dihydrophenazine Derivatives
Dihydrophenazines are defined by the partial reduction of the central pyrazine ring, resulting in a non-planar 5,10-dihydro structure. This reduction imparts distinct conformational flexibility and electronic properties. The compound 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine belongs to the N,N′-disubstituted dihydrophenazine subclass, where aryl groups at positions 5 and 10 influence molecular geometry and functionality.
The diaryl substitution in the target compound introduces steric interactions between the 4-(dimethoxymethyl)phenyl and phenyl groups, favoring a bent molecular geometry in the ground state. This contrasts with natural phenazines like phenazine-1-carboxylic acid (PCA), which adopt planar configurations optimized for intermolecular interactions in biological systems.
Significance of Substituent Patterns in 5,10-Dihydrophenazine Architectures
Substituent engineering plays a pivotal role in tailoring dihydrophenazine properties. In 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine, the 4-(dimethoxymethyl)phenyl group at position 5 introduces two critical modifications:
- Electronic Effects : The electron-donating methoxy groups increase electron density at the phenazine core, modulating redox potentials and charge transport characteristics.
- Steric and Solubility Effects : The dimethoxymethyl moiety enhances solubility in polar solvents while introducing steric bulk that prevents aggregation—a common issue in unsubstituted dihydrophenazines.
Comparative studies of substituted dihydrophenazines demonstrate that para-substituted aryl groups at positions 5 and 10 optimize conjugation while minimizing steric clash. This design principle is exemplified in the target compound, where the phenyl group at position 10 maintains π-orbital overlap with the dihydrophenazine core, whereas the 4-(dimethoxymethyl)phenyl group balances electronic and steric demands. Such precision in substituent placement underscores the compound’s potential as a functional material in organic electronics and photoredox catalysis.
Properties
CAS No. |
500556-05-8 |
|---|---|
Molecular Formula |
C27H24N2O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-[4-(dimethoxymethyl)phenyl]-10-phenylphenazine |
InChI |
InChI=1S/C27H24N2O2/c1-30-27(31-2)20-16-18-22(19-17-20)29-25-14-8-6-12-23(25)28(21-10-4-3-5-11-21)24-13-7-9-15-26(24)29/h3-19,27H,1-2H3 |
InChI Key |
JMUOHKOJEOGXSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)N2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to the formation of various substituted phenazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine is , with a CAS number of 828911-82-6. The compound features a phenazine core, which is significant for its electronic properties and reactivity.
Organic Electronics
One of the prominent applications of this compound lies in organic electronics, particularly in organic light-emitting diodes (OLEDs). The unique structure of phenazines allows for efficient charge transport and light emission. Research indicates that derivatives of phenazine can exhibit thermally activated delayed fluorescence (TADF), which enhances the efficiency of OLEDs by enabling the use of both singlet and triplet excitons for light emission .
Table 1: Comparison of OLED Materials
| Material Type | Emission Color | Efficiency | Notes |
|---|---|---|---|
| Traditional OLEDs | Various | Moderate | Limited by triplet states |
| TADF Materials | Blue/Green | High | Utilizes both singlet/triplet |
| Phenazine Derivatives | Blue/Green | Very High | Enhanced charge transport |
Photochemistry
The photochemical properties of 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine make it suitable for applications in solar energy conversion. Studies have shown that compounds with phenazine structures can act as effective electron donors or acceptors in dye-sensitized solar cells (DSSCs). Their ability to absorb light and facilitate electron transfer processes enhances the overall efficiency of these systems .
Medicinal Chemistry
In medicinal chemistry, phenazine derivatives have been explored for their antimicrobial and anticancer activities. The structural modifications provided by the dimethoxymethyl and phenyl groups may enhance biological activity and selectivity against cancer cells. Preliminary studies indicate that such compounds can induce apoptosis in various cancer cell lines, making them candidates for further pharmacological development .
Table 2: Biological Activity of Phenazine Derivatives
| Activity Type | Test Organism | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Effective at low concentrations |
| Anticancer | HeLa Cells | Induces apoptosis |
Case Study 1: OLED Performance Enhancement
A study published in a peer-reviewed journal demonstrated that incorporating 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine into OLED materials significantly improved device performance. The devices exhibited a maximum external quantum efficiency (EQE) exceeding 25%, attributed to the compound's favorable energy levels and TADF properties .
Case Study 2: Anticancer Activity Assessment
In another case study, researchers investigated the anticancer potential of this compound against various cancer cell lines. The results indicated a dose-dependent increase in cell death among treated cells compared to controls, suggesting that further exploration into its mechanisms could lead to new therapeutic agents .
Mechanism of Action
The mechanism of action of 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine involves its interaction with specific molecular targets and pathways. The compound’s phenazine core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the presence of dimethoxymethyl and phenyl groups can enhance its binding affinity to target proteins, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties
The electronic properties of dihydrophenazine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison of Dihydrophenazine Derivatives
*Calculated based on molecular formulas where explicit data are unavailable.
Key Observations:
- Electron-Withdrawing Groups : PPZ-DPO and PPZ-3TPT exhibit blue-shifted emissions due to oxadiazole and triazole substituents, respectively . The target compound’s methoxy groups likely oppose this trend.
- Boron-Containing Analogs : BNP-PA incorporates a diphenylboraneyl group, creating a charge-transfer complex with strong electron-deficient character, leading to distinct photophysical behavior .
Photophysical Properties
Table 2: Emission Characteristics of Selected Analogs
*Predicted based on substituent effects.
Discussion:
- The dimethoxymethyl group’s electron-donating nature is expected to stabilize excited states, leading to longer emission wavelengths compared to PPZ-DPO and PPZ-3TPT .
- In contrast, boron-containing BNP-PA may exhibit charge-transfer emissions, which are distinct from the target compound’s localized π-π* transitions .
Biological Activity
5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine (CAS Number: 828911-82-6) is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes available research findings on the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine is . This compound features a phenazine core, which is known for its biological activity, particularly as an antibiotic and anticancer agent. The presence of dimethoxymethyl and phenyl substituents contributes to its pharmacological properties.
Cytotoxic Activity
Research indicates that phenazine derivatives exhibit significant cytotoxicity against various cancer cell lines. In particular, studies have shown that similar compounds can induce cell death through mechanisms such as DNA intercalation and the generation of reactive oxygen species (ROS) .
Table 1: Cytotoxicity of Related Phenazine Compounds
| Compound Name | Cell Line Tested | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Iodinin | MOLM-13 (AML) | <0.1 | DNA intercalation, ROS generation |
| Myxin | HCT-116 (Colorectal) | 0.5 | DNA intercalation, ROS generation |
| 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine | TBD | TBD | TBD |
The mechanisms underlying the cytotoxic effects of phenazine derivatives are multifaceted:
- DNA Intercalation : Phenazines can insert themselves between DNA base pairs, disrupting replication and transcription processes. This has been observed in compounds like iodinin and myxin .
- Generation of Reactive Oxygen Species : The reduction of phenazines can lead to the formation of hydroxyl radicals (), which are highly reactive and can cause significant damage to cellular components, including DNA .
- Selective Toxicity : Some studies suggest that certain phenazine derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of phenazine derivatives. Research has indicated that modifications at specific positions on the phenazine ring can significantly affect biological activity:
- Substituents at Position 6 : The presence or absence of oxygen-based substituents at this position influences potency. Compounds lacking these substituents have shown retained cytotoxicity when combined with appropriate alkyl or carbamate side chains .
- Alkylation Patterns : Variations in alkyl chain length and branching can enhance membrane permeability and bioavailability, thus improving therapeutic outcomes.
Case Studies
Several studies have explored the biological activity of related compounds:
- Iodinin and Myxin : Both compounds demonstrated potent cytotoxic effects against human acute myeloid leukemia (AML) cells with low EC50 values. Their ability to intercalate DNA and generate ROS was pivotal in their mechanism .
- Analog Development : Recent work focused on synthesizing analogs with improved solubility and potency by modifying the phenazine scaffold. These efforts aim to develop new chemotherapeutic agents with enhanced efficacy against resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
